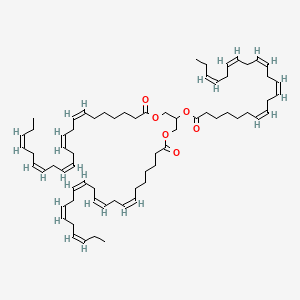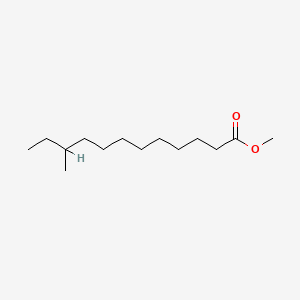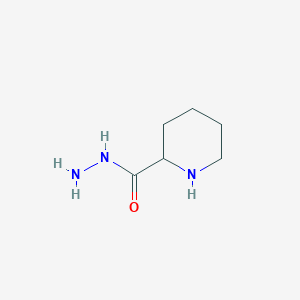![molecular formula C9H6BrN3 B3044375 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine CAS No. 1000340-32-8](/img/new.no-structure.jpg)
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of a broader class of fused heterocyclic compounds, which are known for their diverse applications in organic optoelectronic materials, pharmaceuticals, and other fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Sonogashira Cross-Coupling: This step involves palladium-catalyzed Sonogashira cross-coupling, followed by base-induced C–N cyclization to produce the pyrrolo[2,3-b]pyrazine scaffold.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for these reactions would depend on the desired transformation.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and molecular targets would depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-b]pyrazine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrrolothieno-pyrazine Derivatives: These compounds have a thiophene ring fused to the pyrazine ring and are used in similar applications.
Uniqueness: 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules .
Propriétés
Numéro CAS |
1000340-32-8 |
|---|---|
Formule moléculaire |
C9H6BrN3 |
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene |
InChI |
InChI=1S/C9H6BrN3/c10-7-5-1-3-12-9(5)13-6-2-4-11-8(6)7/h1-4,11H,(H,12,13) |
Clé InChI |
UPECHEPHCNRNNX-UHFFFAOYSA-N |
SMILES |
C1=CNC2=NC3=C(C(=C21)Br)NC=C3 |
SMILES canonique |
C1=CNC2=NC3=C(C(=C21)Br)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044296.png)










